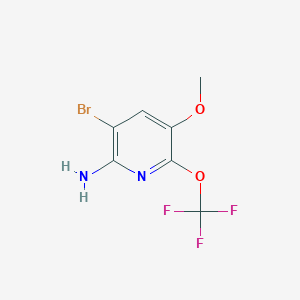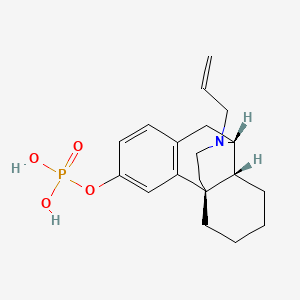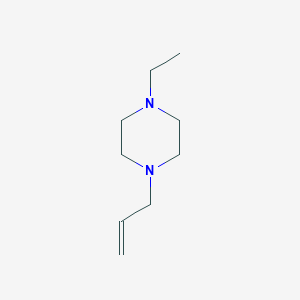
1-Ethyl-4-(prop-2-en-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(prop-2-en-1-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethyl group and a prop-2-en-1-yl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(prop-2-en-1-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-ethylpiperazine in an appropriate solvent such as dichloromethane.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add allyl bromide to the mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(prop-2-en-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-Ethyl-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(prop-2-en-1-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
4-Allylpiperazine: Contains an allyl group but lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-4-(prop-2-en-1-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Uniqueness
1-Ethyl-4-(prop-2-en-1-yl)piperazine is unique due to the presence of both ethyl and prop-2-en-1-yl groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
91086-12-3 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethyl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3 |
InChI Key |
XWXCDNMCZSATHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


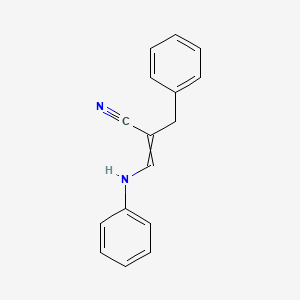

![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
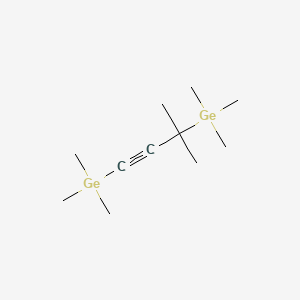
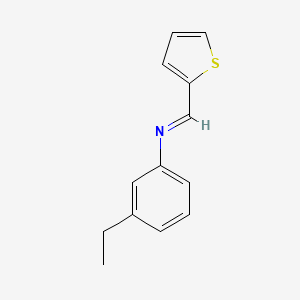
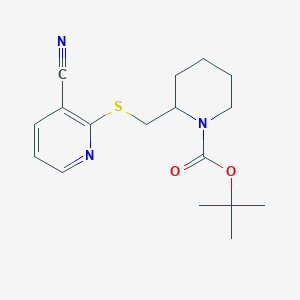
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)


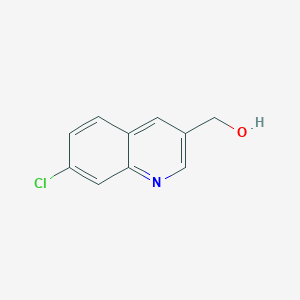
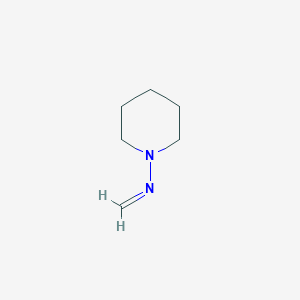
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
